

# Thermodynamic properties of 2-Methyl-1,5-hexadiene

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## Compound of Interest

Compound Name: 2-Methyl-1,5-hexadiene

Cat. No.: B165376

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## An In-Depth Technical Guide to the Thermodynamic Properties of 2-Methyl-1,5-hexadiene

For researchers, scientists, and professionals in drug development and chemical synthesis, a thorough understanding of the thermodynamic properties of reagents and intermediates is paramount. This technical guide provides a comprehensive overview of the core thermodynamic and physical properties of **2-Methyl-1,5-hexadiene** (CAS No: 4049-81-4), a non-conjugated diene. The document details its physicochemical characteristics, presents thermodynamic data in a structured format, outlines the experimental protocols for their determination, and illustrates relevant chemical pathways.

## Physicochemical and Molecular Properties

**2-Methyl-1,5-hexadiene**, also known as 2-methyldiallyl, is a volatile and flammable organic compound.<sup>[1][2]</sup> Its molecular and physical properties are fundamental to its handling, reactivity, and thermodynamic behavior.

Table 1: General and Molecular Properties of **2-Methyl-1,5-hexadiene**

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>12</sub>	[1][3][4][5]
Molecular Weight	96.17 g/mol	[1][2][4][5]
CAS Number	4049-81-4	[1][3][4][5]
IUPAC Name	2-methylhexa-1,5-diene	[3][4]
InChI Key	SLQMKNPIYMOEGB-UHFFFAOYSA-N	[3][4][5]
Appearance	Colorless to Almost colorless clear liquid	[1]

Table 2: Physical Properties of **2-Methyl-1,5-hexadiene**

Property	Value	Conditions	Source
Boiling Point	92 °C (365.15 K)	at 1 atm	[2]
361.25 ± 0.5 K	at 1 atm	[6]	
Melting Point	144.27 ± 0.3 K	at 1 atm	[6]
Density	0.712 g/mL	at 25 °C	[2]
Refractive Index	1.417	at 20 °C	[2]
Vapor Density	>1 (vs air)	[1][2]	
Flash Point	-12 °C	closed cup	[2]

## Thermodynamic Data

The thermodynamic properties of **2-Methyl-1,5-hexadiene** are crucial for predicting its behavior in chemical reactions, including reaction equilibria and energy balances. The data presented below includes both experimentally derived and computationally estimated values. Estimated values, primarily from the Joback and Crippen methods, provide useful approximations where experimental data is unavailable.[7]

Table 3: Thermodynamic Properties of **2-Methyl-1,5-hexadiene**

Property	Value	Unit	Method	Source
Standard Enthalpy of Formation (Gas, $\Delta_f H^\circ_{\text{gas}}$ )	53.26	kJ/mol	Joback Method (Calculated)	<a href="#">[7]</a>
Standard Gibbs Free Energy of Formation ( $\Delta_f G^\circ$ )	175.19	kJ/mol	Joback Method (Calculated)	<a href="#">[7]</a>
Enthalpy of Vaporization ( $\Delta_{\text{vap}} H^\circ$ )	29.92	kJ/mol	Joback Method (Calculated)	<a href="#">[7]</a>
Enthalpy of Fusion ( $\Delta_{\text{fus}} H^\circ$ )	10.02	kJ/mol	Joback Method (Calculated)	<a href="#">[7]</a>
Critical Temperature ( $T_c$ )	526.72	K	Joback Method (Calculated)	<a href="#">[7]</a>
Critical Pressure ( $P_c$ )	3082.99	kPa	Joback Method (Calculated)	<a href="#">[7]</a>
Critical Volume ( $V_c$ )	0.391	m <sup>3</sup> /kmol	Joback Method (Calculated)	<a href="#">[7]</a>

Table 4: Temperature-Dependent Ideal Gas Heat Capacity ( $C_{p,\text{gas}}$ )

Temperature (K)	Ideal Gas Heat Capacity (J/mol·K)	Method	Source
352.80	167.02	Joback Method (Calculated)	<a href="#">[7]</a>
381.79	177.89	Joback Method (Calculated)	<a href="#">[7]</a>
410.77	188.29	Joback Method (Calculated)	<a href="#">[7]</a>
439.76	198.24	Joback Method (Calculated)	<a href="#">[7]</a>
468.74	207.75	Joback Method (Calculated)	<a href="#">[7]</a>
497.73	216.83	Joback Method (Calculated)	<a href="#">[7]</a>
526.72	225.51	Joback Method (Calculated)	<a href="#">[7]</a>

## Experimental Protocols for Thermodynamic Property Determination

The accurate determination of thermodynamic data relies on precise experimental methodologies. Below are detailed protocols for key techniques used to measure properties of volatile organic compounds like **2-Methyl-1,5-hexadiene**.

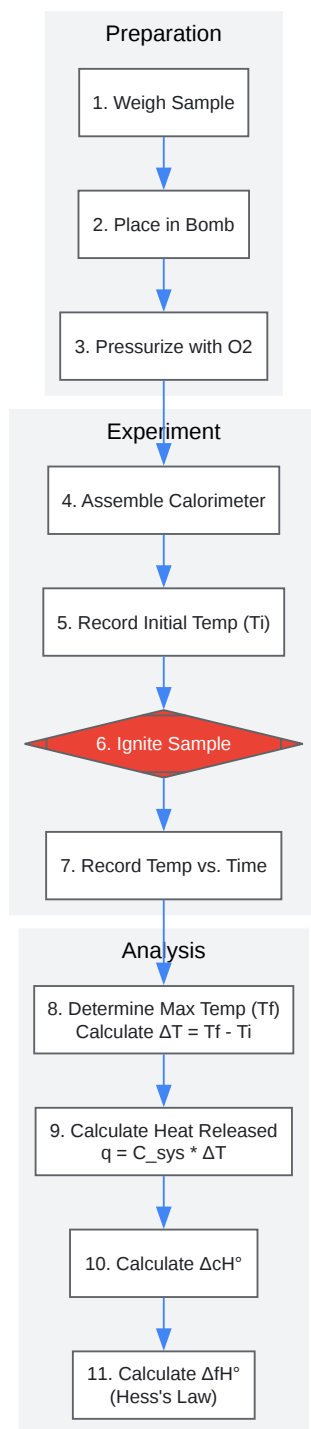
## Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation is often determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precise mass of **2-Methyl-1,5-hexadiene** is placed in a crucible within a high-pressure stainless steel vessel, the "bomb." A fuse wire is positioned in contact with the sample.
- **Pressurization:** The bomb is sealed and pressurized with excess pure oxygen to ensure complete combustion.
- **Calorimeter Assembly:** The bomb is submerged in a known mass of water in an insulated container (calorimeter). The system is equipped with a high-precision thermometer and a stirrer.
- **Thermal Equilibration:** The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
- **Ignition:** The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.
- **Temperature Monitoring:** The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Data Analysis:** The total heat released ( $q_{\text{total}}$ ) is calculated from the corrected temperature change ( $\Delta T$ ) and the previously determined heat capacity of the calorimeter system ( $C_{\text{sys}}$ ). The enthalpy of combustion ( $\Delta_c H^\circ$ ) is then calculated per mole of the substance.
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation ( $\Delta_f H^\circ$ ) is calculated from the experimental  $\Delta_c H^\circ$  using Hess's Law, along with the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ).

## Workflow for Bomb Calorimetry



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A generalized workflow for determining enthalpy of formation.

## Vapor Pressure by the Gas Saturation Method

This method is suitable for determining the low vapor pressures of volatile compounds at ambient temperatures.<sup>[8][9]</sup>

Methodology:

- **Apparatus Setup:** A temperature-controlled saturator containing the liquid sample (**2-Methyl-1,5-hexadiene**) is prepared. An inert carrier gas (e.g., nitrogen or argon) supply with a precise flow controller is connected to the saturator's inlet. The outlet is connected to a trapping system (e.g., a cold trap or a sorbent tube).
- **Saturation:** A stream of the carrier gas is passed through the liquid at a slow, constant flow rate, allowing the gas to become fully saturated with the compound's vapor. The temperature of the saturator is maintained at the desired value with high precision.
- **Collection:** The vapor-saturated gas stream is passed through the trap for a measured period. The amount of condensed or adsorbed compound is collected.
- **Quantification:** The mass of the collected compound is determined gravimetrically or by a suitable analytical technique like gas chromatography (GC).
- **Calculation:** The vapor pressure (P) is calculated using the ideal gas law, based on the amount of substance vaporized (n), the total volume of the carrier gas passed (V), the temperature (T), and the universal gas constant (R). The partial pressure of the substance is equal to its vapor pressure at that temperature.

## Heat Capacity by Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.<sup>[10][11]</sup>

Methodology:

- **Sample Preparation:** A small, accurately weighed amount of **2-Methyl-1,5-hexadiene** is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

- **Calibration:** The instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).
- **Baseline Measurement:** A baseline measurement is performed with two empty pans to account for any asymmetry in the system.
- **Sapphire Measurement:** A run is performed with a sapphire standard of known mass and heat capacity to determine the instrument's response.
- **Sample Measurement:** The sample pan and the empty reference pan are placed in the DSC cell. The system is subjected to a precise linear temperature ramp over the desired range. The differential heat flow to the sample and reference is measured as a function of temperature.
- **Calculation:** The specific heat capacity ( $C_p$ ) of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard at the same temperature, accounting for the masses of the sample and standard.

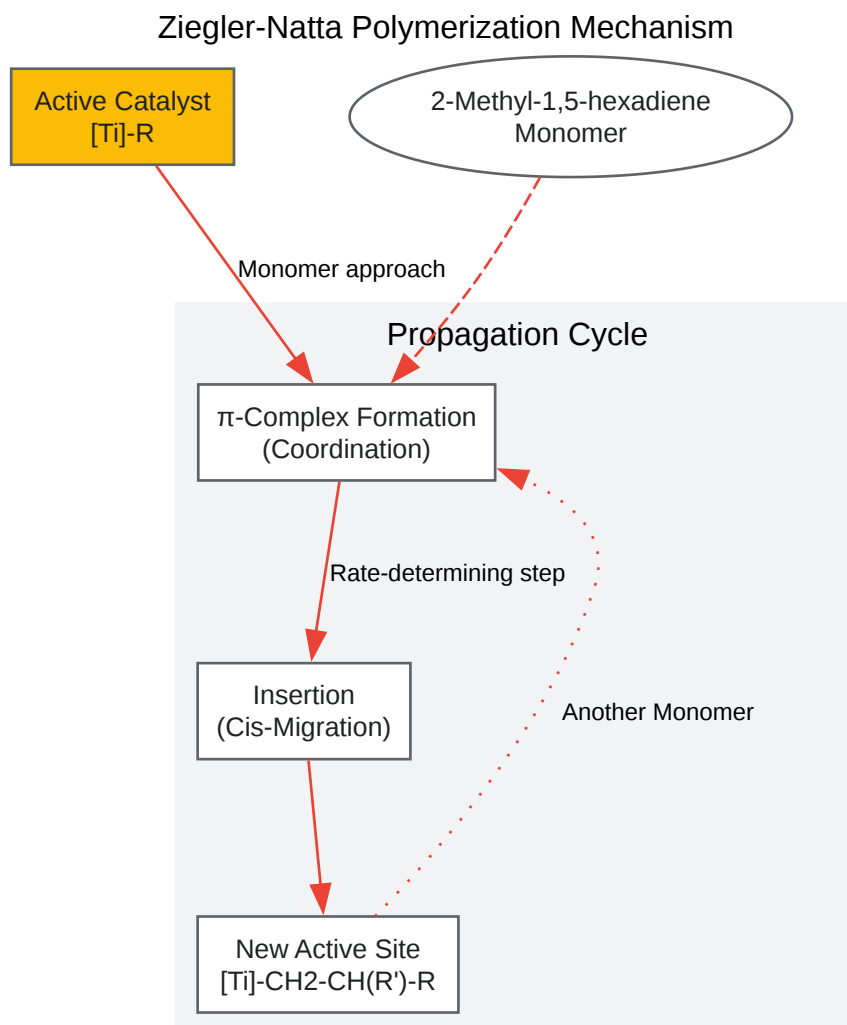
## Chemical Reactivity and Relevant Pathways

As a non-conjugated diene, **2-Methyl-1,5-hexadiene** can undergo reactions typical of isolated alkenes.<sup>[12][13]</sup> Of particular industrial and synthetic relevance is its use in polymerization reactions.

### Ziegler-Natta Polymerization

Ziegler-Natta catalysts are effective for the polymerization of  $\alpha$ -olefins and some dienes.<sup>[14]</sup> The polymerization of **2-Methyl-1,5-hexadiene** can proceed via a coordination-insertion mechanism, potentially leading to polymers with interesting microstructures due to the presence of two distinct double bonds. The general mechanism involves the coordination of a double bond to the active titanium center, followed by insertion into the metal-alkyl bond.





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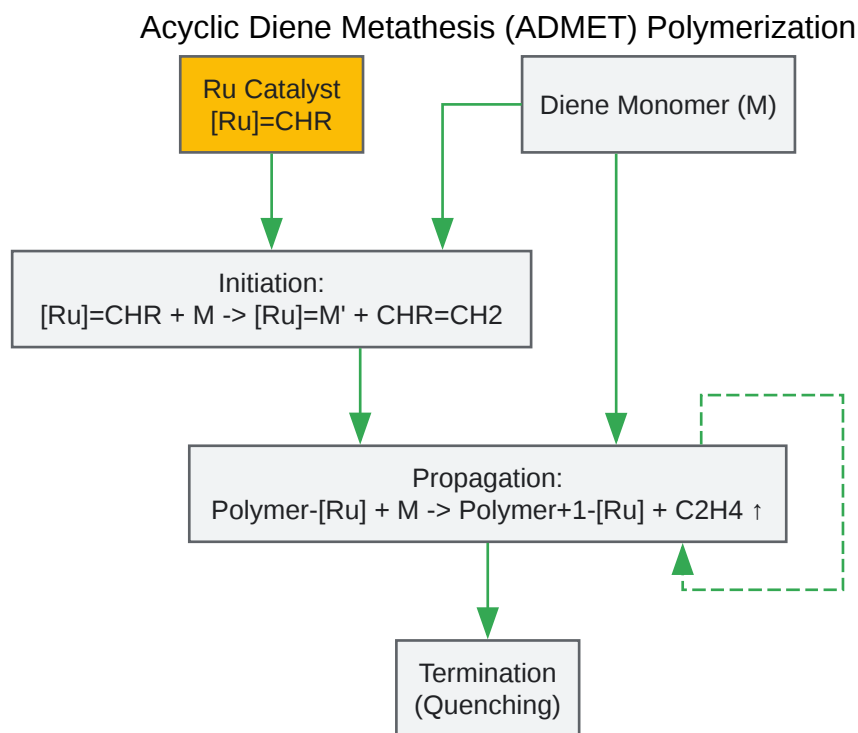
Simplified catalytic cycle for Ziegler-Natta polymerization.

## Acyclic Diene Metathesis (ADMET) Polymerization

ADMET is a step-growth polymerization that is particularly useful for non-conjugated dienes.

[15] This reaction, typically catalyzed by ruthenium-based catalysts (e.g., Grubbs catalyst), involves the metathesis of the terminal double bonds, leading to the formation of a polymer and the release of a volatile small molecule like ethylene, which drives the reaction to completion.

[16]



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Logical flow of an ADMET polymerization process.

## Conclusion

This guide has provided a detailed summary of the key thermodynamic and physical properties of **2-Methyl-1,5-hexadiene**. The tabulated data, combining both experimental and calculated values, offers a solid foundation for its application in research and development. Furthermore, the outlined experimental protocols and illustrations of relevant chemical pathways provide the necessary context for scientists and engineers to understand and predict the behavior of this compound in various chemical processes. A thorough grasp of these principles is essential for the effective design, optimization, and safety of chemical reactions involving **2-Methyl-1,5-hexadiene**.

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